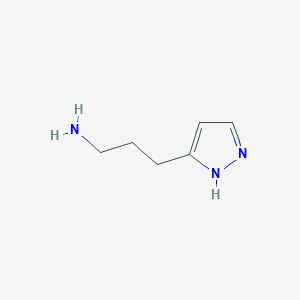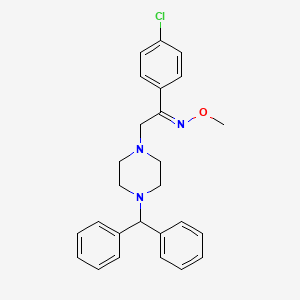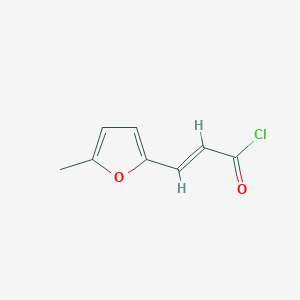
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor for ADP. This compound has been widely used in scientific research due to its ability to selectively block the P2Y1 receptor without affecting other ADP receptors.
Mecanismo De Acción
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol selectively blocks the P2Y1 receptor for ADP without affecting other ADP receptors. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a critical role in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways that lead to platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to inhibit platelet aggregation and thrombosis in vitro and in vivo. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to regulate bone formation and resorption, as well as insulin secretion and glucose metabolism. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block the receptor without affecting other ADP receptors, and its availability as a pure compound. The limitations of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform the experiments.
Direcciones Futuras
For the use of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in scientific research include further investigation of its role in platelet aggregation, thrombosis, and vascular diseases, as well as its potential use as a therapeutic agent for these conditions. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol may have potential applications in the treatment of bone disorders, such as osteoporosis, and in the regulation of insulin secretion and glucose metabolism. Further studies are also needed to investigate the potential side effects and toxicity of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in humans.
Métodos De Síntesis
The synthesis of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol involves the reaction of 5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-amine with 5-bromo-2-hydroxybenzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction yields 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been widely used in scientific research as a selective antagonist of the P2Y1 receptor for ADP. This compound has been used to study the role of the P2Y1 receptor in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion and glucose metabolism.
Propiedades
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-12-5-3-11(4-6-12)16-17(23-10-24-18(16)19(20,21)22)14-8-7-13(27-2)9-15(14)25/h3-10,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIJVGGDKGXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)

![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)

![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)


![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)